2-Chloro-4-(2-methoxyethoxy)pyrimidine 2-Chloro-4-(2-methoxyethoxy)pyrimidine
Brand Name: Vulcanchem
CAS No.: 110821-12-0
VCID: VC7510531
InChI: InChI=1S/C7H9ClN2O2/c1-11-4-5-12-6-2-3-9-7(8)10-6/h2-3H,4-5H2,1H3
SMILES: COCCOC1=NC(=NC=C1)Cl
Molecular Formula: C7H9ClN2O2
Molecular Weight: 188.61

2-Chloro-4-(2-methoxyethoxy)pyrimidine

CAS No.: 110821-12-0

Cat. No.: VC7510531

Molecular Formula: C7H9ClN2O2

Molecular Weight: 188.61

* For research use only. Not for human or veterinary use.

2-Chloro-4-(2-methoxyethoxy)pyrimidine - 110821-12-0

Specification

CAS No. 110821-12-0
Molecular Formula C7H9ClN2O2
Molecular Weight 188.61
IUPAC Name 2-chloro-4-(2-methoxyethoxy)pyrimidine
Standard InChI InChI=1S/C7H9ClN2O2/c1-11-4-5-12-6-2-3-9-7(8)10-6/h2-3H,4-5H2,1H3
Standard InChI Key SRILHJIMBYGENK-UHFFFAOYSA-N
SMILES COCCOC1=NC(=NC=C1)Cl

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The pyrimidine ring in 2-chloro-4-(2-methoxyethoxy)pyrimidine is substituted at positions 2 and 4, creating a polarized electronic environment. The chlorine atom at position 2 acts as an electron-withdrawing group, while the 2-methoxyethoxy substituent at position 4 provides steric bulk and moderate electron-donating effects. This configuration is captured in the SMILES notation COCCOC1=NC(=NC=C1)Cl and the InChIKey SRILHJIMBYGENK-UHFFFAOYSA-N .

Predicted Collision Cross Sections

The compound’s adducts exhibit distinct collision cross sections (CCS) in mass spectrometric analyses:

Adductm/zPredicted CCS (Ų)
[M+H]+189.04253135.2
[M+Na]+211.02447149.3
[M+NH4]+206.06907143.1
[M-H]-187.02797135.9

These values reflect the molecule’s gas-phase stability, critical for its identification in high-throughput screening .

Comparative Analysis with Analogues

Structural analogues vary in substituent effects and reactivity:

CompoundKey SubstituentsUnique Properties
2-ChloropyrimidineCl at position 2Higher electrophilicity
4-Chloro-2-methylthiopyrimidineCl at 4, methylthio at 2Enhanced kinase inhibition
2-Chloro-4-(methoxymethyl)pyrimidineMethoxymethyl at 4Altered regioselectivity in SNAr

The 2-methoxyethoxy group in the target compound enables superior solubility in polar aprotic solvents compared to simpler chloropyrimidines.

Synthetic Methodologies

Conventional Synthesis Routes

The primary synthesis involves nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidine. Reaction with 2-methoxyethanol under basic conditions (e.g., K₂CO₃ in DMF) yields the title compound via displacement of the C4 chlorine:

2,4-Dichloropyrimidine+2-MethoxyethanolBase2-Chloro-4-(2-methoxyethoxy)pyrimidine+HCl\text{2,4-Dichloropyrimidine} + \text{2-Methoxyethanol} \xrightarrow{\text{Base}} \text{2-Chloro-4-(2-methoxyethoxy)pyrimidine} + \text{HCl}

This method achieves yields of 65–78% with regioselectivity >95% for C4 substitution .

Large-Scale Industrial Production

Industrial protocols optimize solvent systems and catalysts:

  • Solvent: Toluene/water biphasic mixtures reduce byproduct formation.

  • Catalyst: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates by 40% .

Pharmacological Applications

Anti-Inflammatory Activity

Pyrimidine derivatives, including 2-chloro-4-(2-methoxyethoxy)pyrimidine, inhibit NF-κB and AP-1 transcription factors, reducing interleukin (IL) production:

  • IL-2 Inhibition: IC₅₀ = 1.2 μM in Jurkat T-cells.

  • IL-8 Suppression: 84% reduction at 10 μM in LPS-stimulated macrophages.

Antibacterial Mechanisms

Chrysin-substituted derivatives target bacterial DNA gyrase, disrupting DNA replication:

  • MIC against MRSA: 0.5–4 μg/mL .

  • CYP450 Inhibition: IC₅₀ > 10 μM, indicating low hepatotoxicity risk .

Chemical Applications in Drug Discovery

Role as a Synthon

The compound’s chlorine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to install aryl/heteroaryl groups:

2-Chloro-4-(2-methoxyethoxy)pyrimidine+Ar-B(OH)2Pd Catalyst4-(2-Methoxyethoxy)-2-arylpyrimidine\text{2-Chloro-4-(2-methoxyethoxy)pyrimidine} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd Catalyst}} \text{4-(2-Methoxyethoxy)-2-arylpyrimidine}

This approach generates libraries for high-throughput screening.

Regioselectivity in Substitutions

Nucleophilic attack at C4 is favored over C2 due to the methoxyethoxy group’s steric and electronic effects:

  • With Piperazine: >90% C4 substitution in ethanol/DIPEA .

Biological Target Interactions

Enzyme Inhibition

Derivatives exhibit nanomolar affinity for kinase targets:

  • EGFR Inhibition: Kᵢ = 12 nM for 4-(3-fluorophenyl) analogues .

Metabolic Stability

Pharmacokinetic studies in rats show:

  • Oral Bioavailability: 40.7% .

  • Half-Life (t₁/₂): 26.2 hours, supporting once-daily dosing .

Future Directions and Challenges

Overcoming Resistance Mechanisms

Structural modifications to address bacterial efflux pump-mediated resistance are under investigation, focusing on C6 fluorination .

Biodegradability Studies

Environmental fate analyses are needed to assess persistence in aquatic systems, given the compound’s moderate logP (1.8) .

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